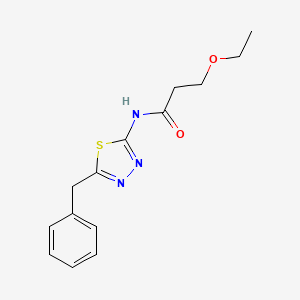![molecular formula C21H26N2O2 B11166473 3-(butanoylamino)-N-[4-(butan-2-yl)phenyl]benzamide](/img/structure/B11166473.png)
3-(butanoylamino)-N-[4-(butan-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butanoylamino)-N-[4-(butan-2-yl)phenyl]benzamide is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 3-(butanoylamino)-N-[4-(butan-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of aniline derivatives followed by a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
3-(butanoylamino)-N-[4-(butan-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(butanoylamino)-N-[4-(butan-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(butanoylamino)-N-[4-(butan-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
When compared to similar compounds, 3-(butanoylamino)-N-[4-(butan-2-yl)phenyl]benzamide stands out due to its unique combination of aromatic and aliphatic structures. Similar compounds include:
- 3-bromo-2-hydroxy-5-(1-hydroxy-2-(4-phenyl butan-2-ylamino)ethyl) benzamide
- 2-aminobenzamides
- Thiols
These compounds share some structural similarities but differ in their specific functional groups and chemical properties .
Properties
Molecular Formula |
C21H26N2O2 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(butanoylamino)-N-(4-butan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C21H26N2O2/c1-4-7-20(24)22-19-9-6-8-17(14-19)21(25)23-18-12-10-16(11-13-18)15(3)5-2/h6,8-15H,4-5,7H2,1-3H3,(H,22,24)(H,23,25) |
InChI Key |
WVOFEMHCRYENPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B11166391.png)
![4,5-dimethoxy-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B11166399.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-2-(thiophen-2-yl)acetamide](/img/structure/B11166408.png)
![N~1~-[4-(aminosulfonyl)phenethyl]-4-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11166412.png)
![2-fluoro-N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)benzamide](/img/structure/B11166419.png)
![2-[(4-phenylbutanoyl)amino]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11166420.png)

![2,2-dimethyl-N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11166427.png)
![{4-[(4-Methoxyphenyl)sulfonyl]piperazino}(2-methyl-4-quinolyl)methanone](/img/structure/B11166433.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-methoxyacetamide](/img/structure/B11166462.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11166463.png)
![(2R)-({[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B11166468.png)
![2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B11166469.png)
![N-(1H-indol-6-yl)-4-{[(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B11166472.png)
